1-(Tert-butoxy)-4-methanesulfonylbenzene
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Overview
Description
1-(tert-Butoxy)-4-(methylsulfonyl)benzene is an organic compound characterized by the presence of a tert-butoxy group and a methylsulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(tert-Butoxy)-4-(methylsulfonyl)benzene can be synthesized through a multi-step process involving the introduction of the tert-butoxy and methylsulfonyl groups onto the benzene ring. One common method involves the following steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Sulfonation: Aniline is sulfonated to introduce the sulfonyl group.
Alkylation: The sulfonated aniline is alkylated with tert-butyl alcohol to introduce the tert-butoxy group.
Industrial Production Methods: Industrial production of 1-(tert-Butoxy)-4-(methylsulfonyl)benzene typically involves similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Catalysts and specific solvents may be used to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxy)-4-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Benzene derivatives without the sulfonyl group.
Substitution: Compounds with different functional groups replacing the tert-butoxy group.
Scientific Research Applications
1-(tert-Butoxy)-4-(methylsulfonyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Pharmaceuticals: It is explored for potential use in drug development due to its unique chemical structure.
Catalysis: The compound is studied for its potential as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxy)-4-(methylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The tert-butoxy group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules. The methylsulfonyl group can participate in various chemical reactions, influencing the compound’s overall behavior in different environments.
Comparison with Similar Compounds
1-(tert-Butoxy)-4-(methylthio)benzene: Similar structure but with a methylthio group instead of a methylsulfonyl group.
1-(tert-Butoxy)-4-(methylamino)benzene: Contains a methylamino group instead of a methylsulfonyl group.
1-(tert-Butoxy)-4-(methylcarboxyl)benzene: Features a methylcarboxyl group in place of the methylsulfonyl group.
Uniqueness: 1-(tert-Butoxy)-4-(methylsulfonyl)benzene is unique due to the combination of the tert-butoxy and methylsulfonyl groups, which impart distinct chemical properties and reactivity patterns. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
Molecular Formula |
C11H16O3S |
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Molecular Weight |
228.31 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]-4-methylsulfonylbenzene |
InChI |
InChI=1S/C11H16O3S/c1-11(2,3)14-9-5-7-10(8-6-9)15(4,12)13/h5-8H,1-4H3 |
InChI Key |
UZWLGVRBUAUJRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)S(=O)(=O)C |
Origin of Product |
United States |
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